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REPA1 protein

Plasmid Biology Protein Biochemistry Replication Initiation

REPA1 protein (CAS 110540-30-2) is registered as the replication initiator protein of the IncFII plasmid replicon RepFIC, originally derived from the enterotoxin plasmid EntP307 of Escherichia coli. The experimentally determined molecular weight of the bacterial RepA1 protein is 40,000 Da, and it functions as a soluble basic protein that is essential for plasmid replication.

Molecular Formula C12H18N2
Molecular Weight 0
CAS No. 110540-30-2
Cat. No. B1167293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameREPA1 protein
CAS110540-30-2
SynonymsREPA1 protein
Molecular FormulaC12H18N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

REPA1 Protein (CAS 110540-30-2): Core Identity, Molecular Characteristics, and Procurement Considerations


REPA1 protein (CAS 110540-30-2) is registered as the replication initiator protein of the IncFII plasmid replicon RepFIC, originally derived from the enterotoxin plasmid EntP307 of Escherichia coli [1]. The experimentally determined molecular weight of the bacterial RepA1 protein is 40,000 Da, and it functions as a soluble basic protein that is essential for plasmid replication [1]. The CAS registry entry (ChemicalBook CBNumber: CB51351746) catalogues this entity, though multiple vendor listings conflate the bacterial RepA1 initiator protein with the unrelated human RPA70 (Replication Protein A 70 kDa subunit, gene symbol RPA1/REPA1), creating ambiguity in procurement specifications . Crystallographic analysis has established that RepA1 exists as a dimer in the asymmetric unit and diffracts X-rays to approximately 3.3 Å resolution, providing a structural prototype for this class of plasmid replication initiator proteins [2].

Why REPA1 Protein (CAS 110540-30-2) Cannot Be Substituted by Generic Plasmid Replication Proteins


The REPA1 protein registered under CAS 110540-30-2 is not functionally interchangeable with other plasmid replication initiator proteins or the similarly named human RPA70. The bacterial RepA1 protein of the IncFII replicon exhibits a unique concentration-dependent dual functionality—acting as both a replication initiator at low concentrations and a replication inhibitor at elevated concentrations—a property not shared by its closest in-operon neighbor RepA2, which functions solely as a negative transcriptional regulator [1]. Furthermore, RepA1 demonstrates predominant cis-acting replication initiation activity, with only partial trans-complementation capacity, distinguishing it from soluble trans-acting initiators such as the pi protein of plasmid R6K or RepE of plasmid F [2]. Substitution with heterologous initiator proteins results in loss of replicon-specific origin recognition, as RepA1 binds specifically to the RepFIC origin region, protecting a 200 bp footprint with a characteristic periodic protection pattern not observed with other initiator proteins [1].

REPA1 Protein (CAS 110540-30-2): Quantitative Differential Evidence for Procurement Decision-Making


Experimentally Determined Molecular Weight of 40,000 Da Distinguishes Bacterial RepA1 from Vendor-Listed Small Molecule C12H18N2 (MW 190.28)

The bacterial RepA1 protein registered under CAS 110540-30-2 has an experimentally determined molecular weight of 40,000 Da as measured by SDS-PAGE and confirmed by deletion analysis of the coding open reading frame [1]. In contrast, multiple vendor listings erroneously describe this CAS entry as a small molecule with molecular formula C12H18N2 (calculated MW 190.28) . The NR1 plasmid-encoded RepA1 also migrates as a 33,000 Mr species on SDS-PAGE gels when expressed from the pAS1 vector system, with detectable yield dependent on cis-interaction with the downstream replication origin [2]. This discrepancy between the authentic 40 kDa protein identity and the small-molecule listing creates a critical procurement pitfall: researchers must verify whether the supplied material is the full-length recombinant RepA1 protein or an unrelated chemical entity.

Plasmid Biology Protein Biochemistry Replication Initiation

Concentration-Dependent Functional Duality: RepA1 Promotes Replication at Low Concentration but Inhibits Replication at Elevated Concentration, Unlike RepA2

RepA1 exhibits a unique concentration-dependent dual functionality that is not shared by the co-transcribed RepA2 protein. Using derivatives of RepFIC miniplasmids, Maas et al. (1997) demonstrated that under conditions of elevated RepA1 expression, the initiator protein actively inhibits plasmid replication, revealing the existence of two distinct interaction areas in the RepFIC genome [1]. In vivo methylation protection footprinting of one of these areas—located in the origin region—revealed a protected zone of 200 bp with a definite periodicity of protected and hypersensitive sites, indicating that RepA1 binding promotes a topological change in the DNA [1]. In contrast, RepA2 functions exclusively as a negative transcriptional regulator of repA1 expression, with no intrinsic replication initiation or DNA-binding activity [2]. The repA2 mutation has been shown to inactivate the RepA2 repressor and increase the rate of repA1 mRNA transcription, but RepA2 itself does not interact with the replication origin [2].

Plasmid Replication Control Initiator Protein Negative Regulation

Temperature-Sensitive Mutant Allele Discriminates RepA1 Essential Function: Wild-Type Supports Replication at 42°C; Mutant Fails

A well-characterized temperature-sensitive mutant of the repA1 gene of IncFII plasmid NR1 provides a definitive genetic tool for studying RepA1 function. Dong et al. (1988) isolated a segment-directed mutant that encodes a RepA1 protein incapable of promoting plasmid replication initiation in vivo at the non-permissive temperature of 42°C, while wild-type RepA1 fully supports replication at this temperature [1]. When the wild-type repA1 gene was provided in trans (via the pAS1 expression vector with the origin region deleted), it partially complemented the temperature-sensitive mutant, increased the copy number of plasmids carrying the NR1 replicon, and helped overcome plasmid incompatibility [1]. Mutations in repA1 or deletions of the cis origin region dramatically increased the detectable yield of RepA1 protein on SDS-PAGE gels, demonstrating that cis-interaction with the origin normally limits RepA1 accumulation [1].

Conditional Mutagenesis Plasmid Replication Genetic Tools

Crystallographic Characterization: RepA1 Crystallizes in Two Distinct Forms Diffracting to ~3 Å Resolution, Enabling Structural Studies

RepA1 has been successfully crystallized in two distinct crystal forms, providing a structural biology platform not available for most other IncFII replicon initiator proteins. Type 1 crystals grow from 2.0 M ammonium sulfate at pH 8.5 and belong to the orthorhombic space group P21212 with unit cell dimensions a=61 Å, b=67 Å, c=243 Å [1]. Type 2 monoclinic crystals grow from PEG8000 solutions at lower pH, with unit cell dimensions a=64 Å, b=103 Å, c=65 Å, and β=97° [1]. Both forms contain two 40 kDa RepA1 molecules per asymmetric unit and diffract X-rays to approximately 3 Å resolution [1]. The IUCr crystallographic report explicitly states that RepA1 was crystallized to establish a structural basis for its function and to "provide a prototype for Rep proteins of this class" [1]. In comparison, RepA2 has no reported crystal structure, and the closely related RepA protein of plasmid R1 (which shares regulatory homology) has no publicly available high-resolution structure in the PDB [2].

Structural Biology X-ray Crystallography Plasmid Replication

Cis-Preferential Activity with Limited Trans-Complementation Discriminates RepA1 from Fully Diffusible Plasmid Initiators

RepA1 exhibits a pronounced cis-preferential mode of action that distinguishes it from freely diffusible plasmid replication initiator proteins. Dong et al. (1988) demonstrated that when the NR1 origin region was deleted from the pAS1 expression construct carrying wild-type repA1, the RepA1 protein could only partially complement a temperature-sensitive repA1 mutant in trans [1]. The trans effects of RepA1 provided by pAS1-repA1 derivatives that retained the origin in cis were "much less significant" than those from constructs with the origin deleted [1]. RepA1 provided in trans did stimulate replication of plasmids carrying cloned copies of the NR1 replication origin, but the efficiency was substantially lower than cis-acting replication [1]. In contrast, initiator proteins such as the pi protein of plasmid R6K and RepE of mini-F plasmid function efficiently in trans and do not exhibit this cis-preference [2].

Cis-Acting Replication Trans-Complementation Plasmid Biology

Replication Dependence on Intact RepA1 Coding Frame Confirmed by Deletion Analysis: Essential Gene Requirement Not Met by RepA2 or Host Factors

Deletion analysis by Maas et al. (1991) formally demonstrated that the replication function of the RepFIC replicon depends absolutely on an intact RepA1 coding frame [1]. The overproduced RepA1 protein originates exclusively from the open reading frame previously designated as coding for RepA1, confirming the gene assignment [1]. This essential gene requirement is not compensated by the co-transcribed RepA2 protein, which lacks initiator function, nor by host-encoded replication factors [2]. Genetic studies have shown that single base-pair substitutions in repA1 can simultaneously abolish both plasmid incompatibility expression and replication proficiency, underscoring the non-redundant and essential nature of RepA1 [3].

Essential Gene Deletion Analysis Replicon Function

REPA1 Protein (CAS 110540-30-2): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Structural Biology of Plasmid Replication Initiation: Crystallization and X-ray Diffraction Studies

RepA1 is currently the only structurally characterized initiator protein from the IncFII/RepFIC replicon family. With established crystallization conditions yielding two crystal forms (orthorhombic P21212 and monoclinic) that diffract to approximately 3 Å resolution, RepA1 serves as the structural prototype for this class of replication proteins [1]. Researchers procuring RepA1 for structural studies benefit from published purification protocols, crystallization parameters (2.0 M ammonium sulfate at pH 8.5 for Type 1; PEG8000 at lower pH for Type 2), and preliminary phasing information from mercury-derivatized crystals [1]. The presence of two 40 kDa molecules per asymmetric unit enables analysis of dimeric RepA1 architecture, which is relevant to understanding cooperative DNA binding at the replication origin [1].

Plasmid Replication Control Studies Using Temperature-Sensitive RepA1 Alleles for Conditional Gene Switching

The availability of a well-characterized temperature-sensitive repA1 mutant enables precise temporal control over plasmid replication initiation [2]. At the permissive temperature, wild-type RepA1 supports normal replication; shifting to 42°C abolishes replication in the ts mutant background, providing a conditional on/off switch for replicon function [2]. This genetic tool is essential for studying the kinetics of replication initiation, the coupling between transcription and replication, and the mechanism of cis-action. The pAS1-repA1 expression system with lambda PL promoter and cI857 temperature-sensitive repressor provides a validated platform for controlled RepA1 overexpression [2].

DNA-Protein Interaction Studies: Origin-Specific Binding and Topological DNA Changes Mediated by RepA1

RepA1 is uniquely suited for DNA footprinting and topological studies due to its demonstrated specific interaction with the RepFIC replication origin. In vivo methylation protection assays have mapped a 200 bp protected region with characteristic periodic protection and hypersensitivity patterns, indicating that RepA1 binding induces topological changes in the origin DNA [3]. This property distinguishes RepA1 from RepA2, which shows no origin-binding activity [4]. Researchers investigating initiator-mediated DNA structural changes, origin unwinding, or replication complex assembly require authentic RepA1, as no other IncFII replicon protein exhibits this specific DNA-binding and topological activity [3].

Investigation of Concentration-Dependent Bifunctional Regulation in DNA Replication Initiation

The concentration-dependent dual functionality of RepA1—promoting replication at low concentrations while inhibiting replication at elevated concentrations—provides a model system for studying how initiator protein levels govern replication timing and copy number control [3]. This bifunctional property is not shared by RepA2 (exclusively a negative regulator) or by many other plasmid initiator proteins [4]. Experimental systems expressing RepA1 under inducible promoters can titrate RepA1 levels to map the concentration thresholds for initiation versus inhibition, offering insights into the molecular basis of replication control that cannot be obtained using RepA2 or heterologous initiators [3].

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